molecular formula C13H11N5 B2425145 3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-69-5

3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2425145
CAS No.: 1092305-69-5
M. Wt: 237.266
InChI Key: UXUIWFOVSCERHX-UHFFFAOYSA-N
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Description

3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features a pyridine ring and a triazole ring connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by its attachment to the pyridine and aniline moieties. One common method involves the cyclization of a hydrazine derivative with a nitrile compound to form the triazole ring. This is followed by a coupling reaction with a pyridine derivative and aniline under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-4-yl)-1H-1,2,4-triazole: Lacks the aniline moiety but shares the triazole and pyridine rings.

    4-(pyridin-4-yl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.

    3-(pyridin-4-yl)-1H-pyrazole: Contains a pyrazole ring instead of a triazole.

Uniqueness

3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is unique due to the presence of both the triazole and aniline moieties, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

3-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUIWFOVSCERHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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